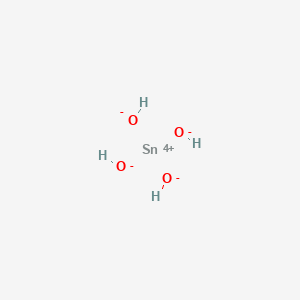

Tin dihydroxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tin(4+);tetrahydroxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4H2O.Sn/h4*1H2;/q;;;;+4/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNKFOIOZXAFBO-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[Sn+4] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4O4Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12054-72-7, 12026-24-3, 33754-29-9 | |

| Record name | Tin hydroxide (Sn(OH)4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12054-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tin hydroxide (Sn(OH)2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012026243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tin hydroxide (Sn(OH)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033754299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tin hydroxide (Sn(OH)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tin dihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tin hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Stannous Hydroxide: A Comprehensive Physicochemical Profile for Scientific and Pharmaceutical Research

An In-depth Technical Guide

This whitepaper provides a detailed examination of the core physicochemical properties of stannous hydroxide, Sn(OH)₂, an inorganic compound of interest to researchers, scientists, and professionals in drug development. This document collates available data on its chemical and physical characteristics, outlines detailed experimental protocols for its synthesis and analysis, and explores its relevance in biological systems.

Core Physicochemical Properties

Stannous hydroxide is a white, amorphous solid that is sparingly soluble in water.[1] Its fundamental properties are summarized in the tables below. It is important to note that the pure crystalline structure of Sn(OH)₂ is not well-characterized; much of the definitive structural information comes from the related tin(II) oxyhydroxide, Sn₆O₄(OH)₄.[2]

Table 1: General and Physical Properties of Stannous Hydroxide

| Property | Value | Source |

| Chemical Formula | Sn(OH)₂ | [2] |

| Molar Mass | 152.73 g/mol | [2] |

| Appearance | White solid | [2] |

| Density | Data not readily available |

Table 2: Solubility and Thermodynamic Properties of Stannous Hydroxide

| Property | Value | Conditions | Source |

| Solubility in Water | 0.0002 g/100 g | 25°C | [1] |

| Solubility Product (Ksp) | 5.45 x 10⁻²⁷ | 25°C | |

| Std. Molar Enthalpy of Formation (ΔfH⁰) | -561 kJ/mol | 298.15 K | [2] |

| Std. Molar Entropy (S⁰) | 155 J/(mol·K) | 298.15 K | [2] |

| Std. Molar Gibbs Energy of Formation (ΔfG⁰) | -491.6 kJ/mol | 298.15 K | [1] |

Table 3: Thermal Properties of Stannous Hydroxide

| Property | Observation | Source |

| Melting Point | Decomposes before melting | |

| Boiling Point | Decomposes before boiling | |

| Decomposition Temperature | Begins to dehydrate and oxidize around 120°C, converting to SnO₂ at higher temperatures. | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of stannous hydroxide are crucial for reproducible research. The following sections provide step-by-step protocols for key experimental procedures.

Synthesis of Stannous Hydroxide (Precipitation Method)

This protocol describes a common laboratory-scale synthesis of stannous hydroxide via the reaction of a tin(II) salt with a base.

Materials:

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Drying oven

Procedure:

-

Prepare a 0.1 M solution of stannous chloride dihydrate by dissolving the appropriate amount in deionized water. A few drops of concentrated hydrochloric acid can be added to prevent hydrolysis and the formation of tin oxychloride.

-

In a separate beaker, prepare a 0.2 M solution of sodium hydroxide or ammonium hydroxide.

-

While vigorously stirring the stannous chloride solution, slowly add the basic solution dropwise.

-

A white precipitate of stannous hydroxide will form immediately.

-

Continue adding the basic solution until the pH of the mixture is approximately 8-9.

-

Allow the precipitate to settle, then decant the supernatant.

-

Wash the precipitate several times with deionized water to remove any soluble impurities. This can be done by resuspending the precipitate in deionized water and then allowing it to settle before decanting.

-

Collect the precipitate by vacuum filtration using a Büchner funnel and filter paper.

-

Dry the collected stannous hydroxide in a drying oven at a low temperature (e.g., 60-80°C) to avoid decomposition.

Characterization by X-ray Diffraction (XRD)

XRD is used to determine the crystal structure and phase purity of the synthesized stannous hydroxide.

Instrumentation:

-

Powder X-ray diffractometer with a Cu Kα radiation source.

Sample Preparation:

-

Ensure the stannous hydroxide sample is finely powdered using a mortar and pestle.

-

Mount the powder onto a sample holder. Ensure a flat, smooth surface for analysis.

Data Collection:

-

Place the sample holder in the diffractometer.

-

Set the instrument parameters:

-

2θ scan range: Typically 10-80 degrees.

-

Step size: 0.02 degrees.

-

Scan speed: 1-2 degrees per minute.

-

-

Initiate the scan and collect the diffraction pattern.

Data Analysis:

-

The resulting diffractogram (a plot of intensity vs. 2θ) should be analyzed for the presence of characteristic peaks.

-

Compare the obtained peak positions and intensities with standard diffraction patterns from databases (e.g., JCPDS) to confirm the identity and purity of the sample. Amorphous samples will show broad humps rather than sharp peaks.

Morphological Analysis by Scanning Electron Microscopy (SEM)

SEM is employed to visualize the surface morphology and particle size of the stannous hydroxide powder.

Instrumentation:

-

Scanning Electron Microscope.

Sample Preparation:

-

Mount a small amount of the stannous hydroxide powder onto an SEM stub using double-sided carbon tape.

-

Gently press the powder to ensure good adhesion.

-

Use a stream of dry, inert gas (e.g., nitrogen) to blow off any excess, loose powder.

-

For non-conductive samples like stannous hydroxide, a thin conductive coating (e.g., gold or carbon) must be applied using a sputter coater to prevent charging under the electron beam.

Imaging:

-

Insert the coated stub into the SEM chamber.

-

Evacuate the chamber to high vacuum.

-

Apply an appropriate accelerating voltage (e.g., 5-15 kV).

-

Focus the electron beam on the sample and adjust the magnification to observe the particle morphology and size distribution.

-

Capture images at various magnifications.

Thermal Analysis by Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability and decomposition behavior of stannous hydroxide.

Instrumentation:

-

Thermogravimetric Analyzer.

Procedure:

-

Calibrate the TGA instrument for temperature and mass.

-

Place a small, accurately weighed amount of the stannous hydroxide sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Heat the sample from room temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

Record the mass of the sample as a function of temperature.

Data Analysis:

-

The resulting TGA curve will show the percentage of weight loss versus temperature.

-

The onset temperature of weight loss indicates the beginning of decomposition.

-

The total weight loss can be used to determine the stoichiometry of the decomposition reaction (e.g., the loss of water molecules and subsequent oxidation to SnO₂).

Biological Relevance and Signaling Pathways

While stannous hydroxide itself is not a direct signaling molecule, various organotin compounds have demonstrated significant biological activity, including anti-tumor effects. The mechanism of action for some of these compounds involves the induction of apoptosis. This can occur through various cellular pathways, including the p53 tumor suppressor pathway. The interaction of tin compounds with cellular components can lead to DNA damage, which in turn activates p53. Activated p53 can then trigger a cascade of events leading to programmed cell death.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of stannous hydroxide. The presented data and experimental protocols offer a valuable resource for researchers in materials science, chemistry, and drug development. Further research is warranted to fully elucidate the crystal structure of pure stannous hydroxide and to explore the potential of tin-based compounds in various therapeutic applications.

References

A Technical Guide to the Synthesis of Tin Oxide Nanoparticles via a Tin Dihydroxide Precursor Route

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tin oxide (SnO₂) nanoparticles are a subject of intense research interest due to their exceptional electronic, optical, and chemical properties, which enable a wide range of applications in gas sensing, catalysis, transparent conducting electrodes, and lithium-ion batteries.[1] A crucial step in many prevalent synthesis methodologies is the formation of a tin hydroxide intermediate, which serves as the direct precursor to the final oxide nanoparticles. This technical guide provides an in-depth overview of the synthesis of tin oxide nanoparticles, focusing on the pivotal role of the tin dihydroxide precursor. It details common experimental protocols, including co-precipitation and hydrothermal methods, presents quantitative data on nanoparticle characteristics, and illustrates the underlying chemical and procedural workflows.

Introduction: The Central Role of this compound

The synthesis of tin oxide nanoparticles can be achieved through various techniques such as co-precipitation, sol-gel, hydrothermal, and microwave-assisted methods.[1][2] A common thread among many of these bottom-up, wet-chemical approaches is the initial precipitation of a tin salt (commonly tin(II) chloride, SnCl₂) in an aqueous solution using a basic precipitating agent like sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH). This reaction yields tin(II) hydroxide (Sn(OH)₂), a gelatinous precipitate.

This this compound intermediate is then transformed into tin oxide (SnO or SnO₂) through a dehydration and oxidation process, typically induced by thermal treatment such as calcination or a hydrothermal process. The physical and chemical properties of the final tin oxide nanoparticles—including particle size, crystallinity, and surface area—are critically dependent on the conditions under which the this compound precursor is formed and subsequently converted.

Synthesis Pathways and Mechanisms

The conversion of a tin salt to tin oxide nanoparticles via a this compound intermediate generally follows a two-step chemical pathway.

Step 1: Precipitation of this compound A tin salt, such as tin(II) chloride dihydrate (SnCl₂·2H₂O), is dissolved in a suitable solvent. A base is then added dropwise to raise the pH, leading to the precipitation of tin(II) hydroxide.

-

Reaction: SnCl₂(aq) + 2NaOH(aq) → Sn(OH)₂(s) + 2NaCl(aq)

Step 2: Conversion to Tin Oxide The tin(II) hydroxide precipitate is isolated and then subjected to heat. This thermal treatment dehydrates the hydroxide and, depending on the atmosphere and temperature, oxidizes the tin from the +2 to the more stable +4 state to form cassiterite SnO₂.

-

Reaction: Sn(OH)₂(s) + Heat → SnO₂(s) + H₂(g) (in an oxidizing environment) or Sn(OH)₂(s) + Heat → SnO(s) + H₂O(g)

The logical workflow for this process, from initial reagents to final characterization, is depicted below.

Experimental Protocols

The following sections provide detailed methodologies for two common synthesis techniques that utilize a this compound intermediate.

Protocol 1: Co-Precipitation Method

This method involves the precipitation of the hydroxide precursor followed by thermal annealing to induce crystallization and conversion to the oxide phase.

Materials:

Procedure:

-

Precursor Solution Preparation: Dissolve 1.128 g of SnCl₂·2H₂O in 50 mL of ethanol and stir for 10-15 minutes until a transparent solution is obtained.[3]

-

Precipitating Agent Preparation: Prepare a 0.1 M NaOH solution by dissolving 0.4 g of NaOH in 100 mL of deionized water.[3][4]

-

Precipitation: Add the NaOH solution dropwise into the tin chloride solution under constant magnetic stirring. A white precipitate of tin(II) hydroxide will form. Continue adding the base until the pH of the solution reaches approximately 8.[4][5]

-

Washing: The precipitate is then repeatedly washed with deionized water and ethanol to remove ionic impurities, such as Na⁺ and Cl⁻ ions. Centrifugation can be used to separate the precipitate after each washing step.

-

Drying: The washed precipitate is dried in an oven at a low temperature (e.g., 80-100°C) to remove the solvent.

-

Annealing (Calcination): The dried tin hydroxide powder is placed in a furnace and annealed at a high temperature (e.g., 600-800°C) for several hours.[1][4] This step converts the amorphous hydroxide into crystalline tin oxide nanoparticles.

Protocol 2: Hydrothermal / Microwave-Assisted Method

This approach uses a sealed vessel (autoclave) to heat the precursor suspension above the boiling point of water, using pressure to facilitate the conversion of this compound to tin oxide.

Materials:

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ammonium hydroxide (NH₄OH) or Sodium Hydroxide (NaOH)

-

Hydrochloric acid (HCl, optional for initial dissolution)

-

Deionized water

Procedure:

-

Precursor Solution Preparation: Prepare a 0.5 M solution of SnCl₂·2H₂O. To aid dissolution and prevent premature formation of insoluble oxides, the tin salt can be dissolved in a dilute HCl solution (e.g., 0.5 M).[5]

-

Precipitation: Under vigorous stirring, add NH₄OH dropwise to the tin chloride solution to precipitate Sn(OH)₂ and adjust the pH to around 8.[5]

-

Hydrothermal Treatment: Transfer the resulting milky suspension into a Teflon-lined stainless-steel autoclave.[5]

-

For conventional hydrothermal: Seal the autoclave and place it in an oven at a temperature between 100°C and 200°C for 2 to 24 hours.[5][6]

-

For microwave-assisted hydrothermal: Place the sealed vessel in a microwave synthesis reactor and heat to a lower temperature (e.g., 80°C) for a shorter duration (e.g., 1 hour).[5]

-

-

Product Recovery: After the autoclave has cooled to room temperature, the resulting tin oxide nanoparticles are collected by filtration or centrifugation.

-

Washing and Drying: The product is washed several times with distilled water to remove any remaining reactants and byproducts, and then dried in an oven.[5]

The chemical transformations occurring during these synthesis routes are visualized in the diagram below.

References

- 1. nanoient.org [nanoient.org]

- 2. Green and Cost-Effective Synthesis of Tin Oxide Nanoparticles: A Review on the Synthesis Methodologies, Mechanism of Formation, and Their Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chalcogen.ro [chalcogen.ro]

- 5. inis.iaea.org [inis.iaea.org]

- 6. ripublication.com [ripublication.com]

Stability of Tin(II) Dihydroxide in Aerobic Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tin(II) dihydroxide, Sn(OH)₂, is a compound of interest in various chemical and pharmaceutical applications. However, its inherent instability in the presence of atmospheric oxygen presents a significant challenge for its storage, handling, and application. This technical guide provides an in-depth analysis of the stability of tin(II) dihydroxide in aerobic environments, focusing on its synthesis, oxidation pathways, and the characterization of its degradation products. Quantitative data are summarized, and detailed experimental protocols are provided to aid researchers in the controlled synthesis and evaluation of this compound.

Introduction

Tin is a metallic element that exists in two primary oxidation states: +2 (stannous) and +4 (stannic). Tin(II) compounds are known to be effective reducing agents and are susceptible to oxidation to the more stable tin(IV) state, particularly in aerobic environments.[1][2] Tin(II) dihydroxide, a white, insoluble solid, readily reacts with atmospheric oxygen, leading to its transformation into tin(IV) oxide (SnO₂), a more thermodynamically stable compound.[3][4] This oxidative degradation is a critical factor to consider in applications where the +2 oxidation state is essential for the desired chemical activity. The stability of tin(II) species is also influenced by pH, with hydrolysis occurring in aqueous solutions.[5]

Physicochemical Properties and Thermodynamic Data

A summary of the key physicochemical and thermodynamic properties of tin(II) dihydroxide and related tin compounds is presented in Table 1. This data is crucial for understanding the driving forces behind the oxidation process.

| Property | Tin(II) Dihydroxide (Sn(OH)₂) | Tin(II) Oxide (SnO) | Tin(IV) Oxide (SnO₂) |

| Molar Mass ( g/mol ) | 152.73[3] | 134.71 | 150.71 |

| Appearance | White solid[3] | Black or dark green powder | White or yellowish powder |

| Solubility in Water | Insoluble[3] | Insoluble | Insoluble |

| Solubility Product Constant (Ksp) | 1.4 x 10⁻²⁸ to 5.45 x 10⁻²⁷ | - | - |

| Standard Enthalpy of Formation (ΔH°f) (kJ/mol) | -561[3] | -280.7 | -577.6 |

| Standard Molar Entropy (S°) (J/mol·K) | 155[3] | 56.5 | 52.3 |

Synthesis of Tin(II) Dihydroxide and Oxyhydroxide

The controlled synthesis of tin(II) dihydroxide is fundamental to studying its stability. The most common laboratory method involves the precipitation of a tin(II) salt with a strong base. However, it is important to note that the product is often the tin(II) oxyhydroxide, Sn₆O₄(OH)₄, which is a more complex and stable structure.[3]

Experimental Protocol: Synthesis of Tin(II) Dihydroxide/Oxyhydroxide

This protocol describes a general method for the synthesis of tin(II) dihydroxide, which is likely to yield the oxyhydroxide form.

Materials:

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl, for precursor solution)

-

Magnetic stirrer and stir bar

-

Beakers

-

Filtration apparatus (e.g., Büchner funnel and vacuum flask)

-

Filter paper

-

Drying oven or vacuum desiccator

Procedure:

-

Precursor Solution Preparation: Prepare a stock solution of tin(II) chloride by dissolving a known concentration of SnCl₂·2H₂O in deionized water containing a small amount of hydrochloric acid to prevent premature hydrolysis. A typical concentration is around 0.1 M SnCl₂.

-

Precipitation: In a separate beaker, prepare a solution of sodium hydroxide (e.g., 0.2 M). While vigorously stirring the tin(II) chloride solution, slowly add the sodium hydroxide solution dropwise. A white precipitate of tin(II) dihydroxide/oxyhydroxide will form. The reaction is: SnCl₂ + 2NaOH → Sn(OH)₂↓ + 2NaCl.[6]

-

Washing: Continue stirring for a short period to ensure complete precipitation. Separate the precipitate from the solution by vacuum filtration. Wash the precipitate thoroughly with deionized water to remove any remaining chloride and sodium ions. Continue washing until the filtrate is free from chloride ions (can be tested with silver nitrate solution).

-

Drying: Dry the resulting white solid. For thermal decomposition studies, the precipitate can be dried in an oven at a temperature below the onset of oxidation (e.g., 60-80 °C). For preserving the tin(II) state as much as possible, drying in a vacuum desiccator at room temperature is recommended.[7]

Aerobic Stability and Oxidation Pathway

Tin(II) dihydroxide is highly susceptible to oxidation in the presence of air. This process involves the conversion of Sn(II) to Sn(IV), leading to the formation of tin(IV) oxide.

Overall Reaction

The overall oxidation reaction can be represented as:

Sn(OH)₂ (s) + ½ O₂ (g) → SnO₂ (s) + H₂O (l)

In the case of the more complex oxyhydroxide, the thermal decomposition and oxidation in air can be summarized as:

Sn₆O₄(OH)₄ (s) + O₂ (g) → 6SnO (s) + 2H₂O (g) 2SnO (s) + O₂ (g) → 2SnO₂ (s)[7]

Mechanism of Oxidation

The precise mechanism of the aqueous aerobic oxidation of Sn(II) is complex and can proceed through several steps. A proposed general pathway involves the initial adsorption of dissolved oxygen onto the surface of the tin(II) hydroxide particles, followed by electron transfer from Sn(II) to the oxygen molecule. This can lead to the formation of reactive oxygen species and ultimately the formation of the more stable Sn(IV) oxide lattice.

Kinetics of Oxidation

A study on the thermal decomposition of Sn₆O₄(OH)₄ in air showed that the process involves overlapping thermal dehydration-decomposition and oxidation.[7] The apparent activation energies (Ea) for these processes were determined using thermogravimetric analysis (TGA).

| Process | Apparent Activation Energy (Ea) (kJ/mol) |

| Thermal Dehydration-Decomposition | 100 - 120 |

| Oxidation of SnO to SnO₂ | 150 - 200 |

Data adapted from a study on the thermal decomposition of Sn₆O₄(OH)₄.[7]

Experimental Protocols for Stability Assessment

To evaluate the stability of tin(II) dihydroxide in an aerobic environment, a combination of analytical techniques can be employed.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and stability assessment of tin(II) dihydroxide.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of tin(II) dihydroxide and observe its decomposition and oxidation profile in an aerobic environment.

Instrumentation: Thermogravimetric Analyzer

Procedure:

-

Place a small, accurately weighed amount of the dried tin(II) dihydroxide powder (typically 5-10 mg) into an alumina or platinum crucible.

-

Place the crucible in the TGA furnace.

-

Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min) under a continuous flow of dry air or a synthetic air mixture (e.g., 20% O₂ in N₂).

-

Record the mass loss as a function of temperature. The resulting thermogram will show distinct steps corresponding to dehydration and oxidation.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases present in the initial tin(II) dihydroxide sample and the final oxidation product (tin(IV) oxide).

Instrumentation: Powder X-ray Diffractometer

Procedure:

-

Sample Preparation: Gently grind the powder sample to a fine, uniform consistency. Mount the powder on a sample holder.

-

Data Collection: Place the sample holder in the diffractometer. Collect the diffraction pattern over a 2θ range appropriate for tin oxides and hydroxides (e.g., 10-80°).

-

Phase Identification: Compare the obtained diffraction peaks with standard diffraction patterns from databases (e.g., JCPDS-ICDD) to identify the crystalline phases present.

Scanning Electron Microscopy (SEM)

Objective: To visualize the morphology and particle size of the tin(II) dihydroxide and the changes that occur upon oxidation.

Instrumentation: Scanning Electron Microscope

Procedure:

-

Sample Preparation: Mount a small amount of the powder sample onto an SEM stub using conductive double-sided carbon tape.

-

Coating: For non-conductive samples, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.

-

Imaging: Introduce the sample into the SEM chamber and acquire images at various magnifications to observe the particle morphology.

Conclusion

The stability of tin(II) dihydroxide in aerobic environments is a critical consideration for its practical application. This compound readily undergoes oxidation to the more stable tin(IV) oxide, a process driven by favorable thermodynamics. Understanding the synthesis, oxidation pathway, and kinetics of this transformation is essential for developing strategies to stabilize tin(II) compounds or to control their conversion to tin(IV) materials. The experimental protocols and data presented in this guide provide a framework for researchers to synthesize, characterize, and evaluate the aerobic stability of tin(II) dihydroxide, facilitating its effective use in scientific and industrial applications.

References

The Electronic Structure of Tin(II) Hydroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tin(II) hydroxide (Sn(OH)₂), also known as stannous hydroxide, is a compound of significant interest in various fields, including materials science and catalysis. Despite its importance, a comprehensive understanding of its core electronic structure has been hampered by its tendency to form more complex oxyhydroxides and its inherent instability. Direct experimental characterization of the electronic properties of pure Sn(OH)₂ is limited in the scientific literature. This technical guide addresses this knowledge gap by providing an in-depth analysis based on theoretical principles and data from analogous, well-characterized tin(II) compounds such as tin(II) oxide (SnO) and tin(II) sulfide (SnS). Computational insights from Density Functional Theory (DFT) studies on related hydroxylated tin species are also integrated to build a robust model of the electronic landscape of Sn(OH)₂. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the material's fundamental properties.

Introduction: The Challenge of Characterizing Sn(OH)₂

Tin, a p-block element, readily exists in two primary oxidation states: +2 (stannous) and +4 (stannic).[1] The electronic properties of tin compounds are largely dictated by the configuration of their valence electrons. In the case of tin(II), the electronic configuration is [Kr] 4d¹⁰ 5s² 5p⁰. The presence of the 5s² lone pair of electrons is a defining feature that influences the structural and electronic characteristics of Sn(II) compounds.

The direct study of pure tin(II) hydroxide is challenging. It is often prepared by the reaction of a tin(II) salt with a hydroxide source in an aqueous solution.[2] However, these reactions frequently yield more complex and stable tin oxyhydroxides, such as Sn₆O₄(OH)₄, rather than a simple Sn(OH)₂ crystal structure.[3] Consequently, much of the available crystallographic data pertains to these complex clusters.

In the absence of extensive experimental data for pure Sn(OH)₂, theoretical and computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting its structure and electronic properties.[2] By examining the electronic structures of isoelectronic and structurally similar tin(II) compounds, we can construct a reliable model for Sn(OH)₂.

Theoretical Framework: The Electronic Configuration of Tin(II)

The electronic structure of any material is fundamentally described by the arrangement of its electrons in various energy levels or bands. For tin, with the atomic number 50, the full electronic configuration is 1s²2s²2p⁶3s²3p⁶4s²3d¹⁰4p⁶5s²4d¹⁰5p².[4] In its +2 oxidation state, tin loses the two 5p electrons, resulting in a valence configuration dominated by the 5s² lone pair.

This 5s² lone pair is stereochemically active, meaning it occupies a significant volume in space and influences the coordination geometry around the tin atom. This typically results in distorted coordination environments. The valence bands of tin(II) compounds are expected to be primarily composed of orbitals from the anion (e.g., O 2p in oxides, S 3p in sulfides) and the Sn 5s orbitals. The conduction band is largely formed from the unoccupied Sn 5p orbitals.

Electronic Structure of Analogous Tin(II) Compounds

To infer the electronic structure of Sn(OH)₂, we will examine two well-studied analogues: tin(II) oxide (SnO) and tin(II) sulfide (SnS).

Tin(II) Oxide (SnO)

Tin(II) oxide is a p-type semiconductor with a layered crystal structure. Its electronic structure has been investigated both experimentally and theoretically.

-

Band Structure: SnO possesses an indirect band gap. The valence band maximum (VBM) is located at the Γ point, while the conduction band minimum (CBM) is at the M point of the Brillouin zone. The nature of the band gap is crucial for its optical and transport properties.

-

Density of States (DOS): The partial density of states (PDOS) reveals the orbital contributions to the electronic bands.

-

Valence Band: The upper region of the valence band is a hybridization of Sn 5s and O 2p orbitals. The presence of the Sn 5s states at the top of the valence band is a characteristic feature of Sn(II) compounds and is linked to the stereochemically active lone pair.

-

Conduction Band: The bottom of the conduction band is primarily composed of Sn 5p orbitals.

-

Tin(II) Sulfide (SnS)

Tin(II) sulfide is another p-type semiconductor with significant potential for photovoltaic applications. It has a direct band gap, making it an efficient light absorber.[5]

-

Band Structure: The direct band gap of SnS is located at the Γ point. This alignment of the VBM and CBM facilitates efficient electron-hole pair generation upon photoexcitation.

-

Density of States (DOS):

-

Valence Band: Similar to SnO, the VBM of SnS is formed by a mixture of Sn 5s and S 3p orbitals.

-

Conduction Band: The CBM is predominantly composed of Sn 5p states.

-

Projected Electronic Structure of Tin(II) Hydroxide

Based on the analysis of SnO and SnS, and considering the electronegativity of the hydroxide ligand, we can project the key features of the electronic structure of Sn(OH)₂.

-

Nature of the Material: Sn(OH)₂ is expected to be a semiconductor.

-

Valence Band: The valence band will be composed of O 2p and H 1s orbitals from the hydroxide groups, hybridized with Sn 5s orbitals. The top of the valence band is likely to have a significant Sn 5s character, influenced by the lone pair.

-

Conduction Band: The bottom of the conduction band will be primarily formed by the unoccupied Sn 5p orbitals.

-

Band Gap: The precise value of the band gap is unknown, but it is expected to be in the semiconductor range. DFT calculations on related species like Sn₆O₄(OH)₄ have shown band gaps around 3.11 eV, suggesting that Sn(OH)₂ will also be a wide-gap semiconductor.[3]

The logical relationship for determining the electronic structure is outlined in the diagram below.

Quantitative Data Summary

While quantitative data for Sn(OH)₂ is scarce, the table below summarizes key electronic properties of its analogues, SnO and SnS, which provide a basis for understanding Sn(OH)₂.

| Property | Tin(II) Oxide (SnO) | Tin(II) Sulfide (SnS) | Projected for Tin(II) Hydroxide (Sn(OH)₂) |

| Band Gap Type | Indirect | Direct | Likely a Wide-Gap Semiconductor |

| Band Gap Energy | ~0.7 eV (Indirect), ~2.7 eV (Direct) | ~1.3-1.5 eV | > 3.0 eV (inferred from oxyhydroxides)[3] |

| VBM Composition | Hybridized Sn 5s and O 2p orbitals | Hybridized Sn 5s and S 3p orbitals | Hybridized Sn 5s and O 2p orbitals |

| CBM Composition | Sn 5p orbitals | Sn 5p orbitals | Sn 5p orbitals |

| Conductivity Type | p-type | p-type | Expected to be insulating or p-type |

Experimental and Computational Protocols

The determination of the electronic structure of materials like Sn(OH)₂ relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

-

Synthesis of Tin(II) Hydroxide:

-

A solution of a tin(II) salt, such as SnCl₂, is prepared in deionized water. A small amount of acid (e.g., HCl) may be added to prevent premature hydrolysis and the formation of tin oxides.[5]

-

A basic solution, typically NaOH or NH₄OH, is added dropwise under constant stirring to precipitate the hydroxide.

-

The pH of the solution is carefully monitored and maintained in a range that favors the formation of the hydroxide over the oxide.

-

The resulting white precipitate is filtered, washed with deionized water to remove residual ions, and dried under vacuum.

-

-

Characterization Techniques:

-

X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the synthesized material.

-

X-ray Photoelectron Spectroscopy (XPS): To identify the elemental composition and oxidation states of the constituent atoms.

-

UV-Visible Spectroscopy: To determine the optical band gap of the material.

-

Scanning Tunneling Microscopy/Spectroscopy (STM/STS): To probe the local density of states and measure the transport band gap.[5]

-

The experimental workflow for material synthesis and characterization is depicted below.

Computational Protocols (Density Functional Theory)

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of materials.

-

Methodology:

-

Structural Model: A crystal structure of Sn(OH)₂ is constructed. In the absence of experimental data, a plausible structure can be predicted using crystal structure prediction algorithms or by modifying the known structures of related compounds.

-

DFT Calculation: A DFT calculation is performed using a suitable software package (e.g., VASP, Quantum ESPRESSO).

-

Exchange-Correlation Functional: A functional such as the Perdew-Burke-Ernzerhof (PBE) or a hybrid functional (e.g., HSE06) is chosen to approximate the exchange-correlation energy. Hybrid functionals often provide more accurate band gap predictions.

-

Basis Set: A plane-wave basis set is commonly used, with a defined kinetic energy cutoff.

-

Pseudopotentials: Pseudopotentials are used to describe the interaction between the core and valence electrons.

-

-

Analysis: The output of the DFT calculation is analyzed to obtain:

-

Band Structure: The energy eigenvalues are plotted along high-symmetry directions in the Brillouin zone.

-

Density of States (DOS): The number of electronic states at each energy level is calculated. The partial DOS (PDOS) is also computed to determine the contribution of each atomic orbital.

-

-

Conclusion and Future Outlook

The electronic structure of tin(II) hydroxide is of considerable interest for understanding its chemical reactivity and potential applications. While direct experimental data on pure Sn(OH)₂ remains elusive, a robust model can be constructed by leveraging theoretical principles and comparative analysis with well-characterized analogues like SnO and SnS. This guide has synthesized the available information to present a comprehensive overview of the expected electronic properties of Sn(OH)₂, highlighting the critical role of the Sn 5s² lone pair in shaping its valence band.

Future research should prioritize the synthesis and isolation of pure, crystalline Sn(OH)₂ to enable direct experimental characterization. Advanced computational studies employing high-throughput screening and machine learning could also accelerate the exploration of its potential polymorphs and their corresponding electronic structures. A deeper understanding of this fundamental material will undoubtedly unlock new opportunities in catalysis, materials design, and potentially, in specialized biomedical applications.

References

Methodological & Application

Application Notes: Tin Dihydroxide as a Precursor for Advanced Gas Sensing Materials

Application Notes and Protocols for the Precipitation of Tin(II) Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(II) hydroxide, also known as stannous hydroxide, is an inorganic compound with the chemical formula Sn(OH)₂. It presents as a white, solid precipitate that is largely insoluble in water. This compound is a key precursor in the synthesis of other tin-based chemicals and finds applications in various industrial processes. Due to its propensity for oxidation to tin(IV) compounds, the synthesis of pure tin(II) hydroxide requires careful control of experimental conditions.

This document provides a detailed protocol for the laboratory-scale precipitation of tin(II) hydroxide, along with relevant physicochemical data and a workflow diagram to ensure reproducibility.

Data Presentation

A summary of the key quantitative data for tin(II) hydroxide is presented in the table below.

| Property | Value |

| Chemical Formula | Sn(OH)₂ |

| Molar Mass | 152.73 g/mol |

| Appearance | White solid |

| Solubility in Water | Insoluble |

| Oxidation States of Tin | +2, +4 |

It is important to note that solutions of tin(II) chloride, the precursor, are unstable and susceptible to hydrolysis and oxidation. To prevent this, they should be prepared in dilute hydrochloric acid.[1]

Experimental Protocol

This protocol details the precipitation of tin(II) hydroxide via the reaction of tin(II) chloride with sodium hydroxide.

Materials and Reagents:

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Burette or dropping funnel

-

pH meter or pH indicator strips

-

Buchner funnel and filter paper

-

Wash bottle

-

Drying oven

Procedure:

-

Preparation of Tin(II) Chloride Solution:

-

Dissolve a specific molar amount of tin(II) chloride dihydrate in a minimal amount of dilute hydrochloric acid. The acid prevents the hydrolysis of the tin(II) salt, which would otherwise form tin(II) oxychloride.[1] A typical starting concentration might be in the range of 0.1 M to 1 M.

-

Gently stir the solution until all the tin(II) chloride has dissolved.

-

-

Preparation of Sodium Hydroxide Solution:

-

Prepare a solution of sodium hydroxide in deionized water. The molar concentration should be approximately twice that of the tin(II) chloride solution to ensure complete precipitation.

-

-

Precipitation of Tin(II) Hydroxide:

-

Place the tin(II) chloride solution on a magnetic stirrer.

-

Slowly add the sodium hydroxide solution dropwise to the tin(II) chloride solution while continuously stirring. A white precipitate of tin(II) hydroxide will form immediately.[2] The chemical reaction is as follows: SnCl₂(aq) + 2NaOH(aq) → Sn(OH)₂(s) + 2NaCl(aq)[2]

-

Monitor the pH of the solution during the addition of the base. The optimal pH for the complete precipitation of tin(II) hydroxide is generally in the neutral to slightly basic range.

-

-

Washing and Isolation of the Precipitate:

-

Once the precipitation is complete, continue stirring for a short period to ensure a uniform particle size.

-

Separate the white precipitate from the solution by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the precipitate several times with deionized water to remove any soluble impurities, such as sodium chloride.

-

Follow the water wash with a final rinse with ethanol to aid in drying.

-

-

Drying of Tin(II) Hydroxide:

-

Carefully transfer the washed precipitate to a watch glass or drying dish.

-

Dry the tin(II) hydroxide in a low-temperature oven (e.g., 50-60 °C) to avoid decomposition or oxidation.

-

The final product is a fine, white powder of tin(II) hydroxide.

-

Note on Stability: Tin(II) hydroxide is susceptible to oxidation by atmospheric oxygen, which converts it to tin(IV) oxide. Therefore, it is advisable to use the freshly prepared precipitate as soon as possible or store it under an inert atmosphere.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the precipitation of tin(II) hydroxide.

References

Application Notes and Protocols: Tin Dihydroxide as a Flame Retardant Additive

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin dihydroxide, also known as stannous hydroxide (Sn(OH)₂), is an inorganic compound with potential applications as a flame retardant additive in various polymer systems. Like other metal hydroxides, its flame retardant properties are believed to stem from endothermic decomposition, releasing water vapor and forming a protective char layer upon heating. This document provides an overview of its proposed mechanism of action, potential performance characteristics based on related tin compounds, and detailed protocols for its incorporation and evaluation in a polymer matrix.

While specific quantitative data for this compound is limited in publicly available literature, the information presented herein is based on the established performance of other tin-based flame retardants, such as zinc hydroxystannate and tin oxide, as well as other metal hydroxides.[1]

Proposed Mechanism of Action

The flame retardant mechanism of this compound is likely multifaceted, involving both condensed-phase and gas-phase actions, similar to other tin compounds.[2]

-

Condensed-Phase Mechanism: Upon heating, this compound is expected to undergo endothermic decomposition, releasing water vapor. This process cools the polymer surface and dilutes the flammable gases in the immediate vicinity.[3] The resulting tin oxide can promote char formation on the polymer surface, creating a barrier that insulates the underlying material from heat and oxygen, thus inhibiting further combustion.[2]

-

Gas-Phase Mechanism: In the presence of halogens, volatile tin halides can be formed. These species are thought to act as radical scavengers in the gas phase, interrupting the chain reactions of combustion.[4]

Data Presentation: Expected Flame Retardant Performance

The following table summarizes the expected flame retardant performance of a polymer composite containing this compound. The data is extrapolated from studies on other tin-based flame retardants and metal hydroxides and should be considered as a guideline for experimental design.

| Parameter | Test Method | Polymer Matrix | Loading Level (wt%) | Expected Result | Reference Compounds |

| Limiting Oxygen Index (LOI) | ISO 4589 | Polypropylene (PP) | 20-40 | Increase from ~18% to 24-30% | Mg(OH)₂[5] |

| UL-94 Vertical Burn Test | UL-94 | Epoxy | 15-30 | V-0 or V-1 rating | Zinc Hydroxystannate[1] |

| Peak Heat Release Rate (pHRR) | Cone Calorimetry (ISO 5660) | Polyamide 6 (PA6) | 20 | Reduction of 30-50% | Mg(OH)₂[5] |

| Total Heat Release (THR) | Cone Calorimetry (ISO 5660) | Polyvinyl Chloride (PVC) | 10-20 | Reduction of 20-40% | Zinc Stannate[1] |

| Smoke Density Rating (SDR) | ASTM E662 | Polyester | 10-20 | Reduction of 25-50% | Zinc Hydroxystannate[1] |

Experimental Protocols

Protocol for Incorporation of this compound into an Epoxy Resin Matrix

This protocol describes the preparation of a flame-retardant epoxy resin composite using a standard melt compounding technique.

Materials and Equipment:

-

Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

-

Curing agent (e.g., 4,4'-Diaminodiphenyl methane - DDM)

-

This compound (Sn(OH)₂) powder (ensure fine particle size for good dispersion)

-

Internal mixer or twin-screw extruder

-

Vacuum oven

-

Molding press

-

Standard molds for test specimens (e.g., for UL-94, LOI, and cone calorimetry)

Procedure:

-

Drying: Dry the this compound powder in a vacuum oven at 80°C for 12 hours to remove any absorbed moisture.

-

Premixing: In a high-speed mixer, dry blend the desired weight percentage of this compound with the epoxy resin pellets until a homogeneous mixture is obtained.

-

Melt Compounding:

-

Set the temperature profile of the internal mixer or twin-screw extruder appropriate for the epoxy resin (e.g., 180-220°C).

-

Feed the premixed powder into the hopper.

-

Melt compound the mixture to ensure uniform dispersion of the this compound within the polymer matrix.

-

-

Addition of Curing Agent: Add the stoichiometric amount of the curing agent to the molten mixture and continue mixing for a few minutes to ensure homogeneity.

-

Molding:

-

Quickly transfer the molten composite material to a preheated mold.

-

Use a hydraulic press to mold the specimens according to the required dimensions for flammability testing. Apply a pressure of approximately 10 MPa.

-

-

Curing: Cure the molded specimens in an oven following the recommended curing cycle for the specific epoxy resin and curing agent system (e.g., 150°C for 2 hours followed by post-curing at 180°C for 2 hours).

-

Conditioning: After curing, allow the specimens to cool to room temperature. Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 48 hours before testing.

Protocol for Flammability Testing

a) Limiting Oxygen Index (LOI) Test (ISO 4589-2)

-

Apparatus: LOI instrument.

-

Specimen: A rectangular bar of specified dimensions (e.g., 100 mm x 10 mm x 4 mm).

-

Procedure:

-

Mount the specimen vertically in the glass chimney of the LOI apparatus.

-

Introduce a controlled mixture of oxygen and nitrogen into the chimney.

-

Ignite the top of the specimen with a pilot flame.

-

Determine the minimum oxygen concentration that just supports flaming combustion of the material for a specified period or over a specified length of the specimen.

-

b) UL-94 Vertical Burn Test

-

Apparatus: UL-94 test chamber, Bunsen burner, timer, and cotton patch.

-

Specimen: A rectangular bar of specified dimensions (e.g., 125 mm x 13 mm x 3 mm).[6]

-

Procedure:

-

Mount the specimen vertically.

-

Apply a calibrated flame to the bottom of the specimen for 10 seconds and then remove it.[3]

-

Record the afterflame time.

-

Reapply the flame for another 10 seconds and record the afterflame and afterglow times.[3]

-

Observe if any flaming drips ignite a cotton patch placed below the specimen.[3]

-

Classify the material as V-0, V-1, or V-2 based on the burning times and dripping behavior.[3][6]

-

c) Cone Calorimetry (ISO 5660)

-

Apparatus: Cone calorimeter.

-

Specimen: A square plaque of specified dimensions (e.g., 100 mm x 100 mm x 3 mm).[4]

-

Procedure:

-

Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in the sample holder.

-

Expose the specimen to a constant heat flux (e.g., 35 or 50 kW/m²).[7][8]

-

A spark igniter is used to ignite the pyrolysis gases.

-

Measure parameters such as time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), and smoke production rate.[7][9]

-

Visualizations

Caption: Proposed flame retardant mechanism of this compound.

Caption: Experimental workflow for evaluating this compound as a flame retardant.

References

- 1. cpsc.gov [cpsc.gov]

- 2. tsapps.nist.gov [tsapps.nist.gov]

- 3. specialchem.com [specialchem.com]

- 4. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cone Calorimetry - Fillers for Polymer Applications [ebrary.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: The Role of Tin Dihydroxide in Transparent Conductive Oxides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transparent Conductive Oxides (TCOs) are a class of materials that exhibit the unique combination of high electrical conductivity and high optical transparency in the visible region of the electromagnetic spectrum. This duality makes them indispensable components in a wide array of optoelectronic devices, including solar cells, flat-panel displays, light-emitting diodes (LEDs), and touch screens. Among the various TCOs, tin oxide (SnO₂), particularly when doped, is a widely studied and utilized material due to its excellent properties and the relative abundance of tin.

Tin dihydroxide, Sn(OH)₂, serves as a crucial precursor in the synthesis of tin-based TCOs. While not typically a component of the final TCO film, its chemical and physical properties play a significant role during the material's formation. Sn(OH)₂ is often formed in situ during wet chemical synthesis routes and is subsequently converted to tin oxide through thermal decomposition (calcination). The characteristics of the initial this compound precipitate, such as particle size and morphology, can influence the properties of the final tin oxide film.

These application notes provide an overview of the role of this compound in the synthesis of tin oxide-based TCOs, along with experimental protocols and data for the fabrication and characterization of these materials.

Data Presentation

The properties of tin oxide thin films are highly dependent on the synthesis method and processing parameters, such as the annealing temperature. The following tables summarize key quantitative data for tin oxide thin films, which are the products of processes often involving a this compound precursor stage.

Table 1: Optical and Electrical Properties of Tin Oxide (SnO₂) Thin Films Annealed at Different Temperatures

| Annealing Temperature (°C) | Film Thickness (nm) | Transmittance (%) in Visible Range | Energy Band Gap (eV) |

| 250 | 407.51 | ~80 | 3.6 |

| 350 | 405.77 | >80 | 3.5 |

| 450 | 403.58 | >80 | 3.5 |

| 550 | 400.01 | 83.2 | 3.41 |

Data synthesized from studies on spin-coated SnO₂ thin films. The initial precursor chemistry often involves the formation of hydrated tin species akin to this compound.

Table 2: Properties of Hydrous Tin Oxide (SnO₂:H₂O) Thin Films

| Property | Value |

| Synthesis Method | Successive Ionic Layer Adsorption and Reaction (SILAR) |

| Room Temperature Electrical Resistivity | 10⁵ Ω cm |

| Specific Capacitance (at 5 mV/s) | 25 F/g |

| Surface Nature | Hydrophilic |

Hydrous tin oxide can be considered an analogue or a more complex form of this compound, highlighting the properties of a hydrated tin oxide material.

Experimental Protocols

The following protocols describe common methods for synthesizing tin oxide-based TCOs where this compound can be an intermediate.

Protocol 1: Sol-Gel Spin-Coating Synthesis of Tin Oxide Thin Films

This protocol describes the fabrication of tin oxide thin films using a sol-gel method followed by spin-coating. This compound is often formed during the hydrolysis step of the tin precursor.

Materials:

-

Tin (IV) chloride pentahydrate (SnCl₄·5H₂O)

-

Ethanol (absolute)

-

Deionized water

-

Hydrochloric acid (HCl)

-

Glass substrates

Equipment:

-

Magnetic stirrer with hot plate

-

Spin coater

-

Tube furnace or muffle furnace

-

Beakers, pipettes, and other standard laboratory glassware

Procedure:

-

Precursor Solution Preparation:

-

Dissolve a specific amount of SnCl₄·5H₂O in absolute ethanol to achieve the desired molar concentration (e.g., 0.2 M).

-

Stir the solution vigorously for 30 minutes at room temperature.

-

Add a few drops of hydrochloric acid as a stabilizer to control the hydrolysis rate.

-

Slowly add deionized water dropwise while stirring to initiate hydrolysis and condensation, leading to the formation of a tin hydroxide sol.

-

Continue stirring the sol for at least 2 hours to ensure homogeneity.

-

-

Substrate Cleaning:

-

Clean the glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and finally isopropanol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-

-

Thin Film Deposition:

-

Place a cleaned substrate on the spin coater.

-

Dispense a small amount of the prepared sol onto the substrate.

-

Spin coat at a speed of 3000 rpm for 30 seconds.

-

Dry the coated substrate on a hot plate at 100°C for 10 minutes to evaporate the solvent.

-

-

Annealing:

-

Place the dried films in a furnace.

-

Ramp up the temperature to the desired annealing temperature (e.g., 250°C, 350°C, 450°C, or 550°C) at a rate of 5°C/minute.

-

Hold the temperature for 1-2 hours to ensure the complete conversion of the tin hydroxide precursor to crystalline tin oxide and to improve film quality.

-

Allow the furnace to cool down naturally to room temperature.

-

Protocol 2: Hydrothermal Synthesis of Tin Oxide Nanoparticles

This method is used to produce tin oxide nanoparticles, which can then be used to create TCO films through various deposition techniques. The hydrothermal process facilitates the formation of crystalline tin oxide from a tin hydroxide precursor under elevated temperature and pressure.

Materials:

-

Tin (II) chloride dihydrate (SnCl₂·2H₂O) or another tin salt

-

Sodium hydroxide (NaOH) or another base

-

Deionized water

Equipment:

-

Teflon-lined stainless steel autoclave

-

Oven

-

Centrifuge

-

pH meter

Procedure:

-

Precursor Preparation:

-

Prepare an aqueous solution of the tin salt (e.g., 0.1 M SnCl₂·2H₂O).

-

Separately, prepare a solution of the precipitating agent (e.g., 1 M NaOH).

-

-

Precipitation of this compound:

-

Slowly add the NaOH solution to the tin salt solution under constant stirring until the pH reaches a desired value (typically between 8 and 11) to precipitate this compound, Sn(OH)₂.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

-

Hydrothermal Treatment:

-

Transfer the resulting suspension containing the Sn(OH)₂ precipitate into a Teflon-lined autoclave.

-

Seal the autoclave and place it in an oven.

-

Heat the autoclave to a temperature between 150°C and 200°C for several hours (e.g., 12-24 hours). During this process, the this compound will dehydrate and crystallize into SnO₂.

-

-

Product Recovery:

-

After the hydrothermal treatment, allow the autoclave to cool to room temperature.

-

Collect the product by centrifugation.

-

Wash the collected nanoparticles several times with deionized water and ethanol to remove any unreacted precursors and by-products.

-

Dry the final tin oxide nanoparticles in an oven at a low temperature (e.g., 60-80°C).

-

Mandatory Visualization

The following diagrams illustrate the experimental workflows and logical relationships in the synthesis of tin oxide-based TCOs.

Troubleshooting & Optimization

Technical Support Center: Characterization of Amorphous Sn(OH)₂

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the characterization of amorphous tin(II) hydroxide [Sn(OH)₂].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My X-ray diffraction (XRD) pattern for synthesized Sn(OH)₂ shows no sharp peaks, just a broad hump. Is my synthesis product amorphous?

A1: The presence of a broad halo and the absence of sharp Bragg peaks in an XRD pattern are strong indicators of an amorphous or "X-ray amorphous" material.[1][2][3] This lack of sharp peaks signifies the absence of long-range atomic order characteristic of crystalline materials.[2][3] However, it's crucial to ensure that the broad hump is not due to instrumental noise or improper sample preparation.

Troubleshooting:

-

Optimize Data Collection: To enhance the quality of your data for amorphous materials, reduce background scatter as much as possible and collect data over a wide angular range (e.g., starting from 1-2° up to 60-90° 2θ).[2]

-

Distinguish from Nanocrystalline Materials: Very small nanocrystals can also lead to peak broadening. While a broad hump is typical for amorphous materials, extremely small crystallites might produce very broad, overlapping peaks that can be mistaken for an amorphous halo. High-resolution transmission electron microscopy (HR-TEM) can help visualize the atomic structure to confirm the absence of crystalline domains.

Q2: How can I differentiate between amorphous Sn(OH)₂ and amorphous SnO or other tin oxides/hydroxides?

A2: This is a significant challenge due to the similar elemental composition and lack of distinct XRD features. A multi-technique approach is essential.

Troubleshooting:

-

Spectroscopic Methods:

-

X-ray Absorption Spectroscopy (XAS): XAS is sensitive to the local atomic environment and oxidation state. The fine structure in the X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS) regions can provide information on the coordination number and bond distances around the tin atoms, helping to distinguish between different local structures.[4][5]

-

Mössbauer Spectroscopy: This technique is highly sensitive to the local chemical environment of tin atoms and can effectively distinguish between Sn(II) and Sn(IV) oxidation states.

-

Infrared (IR) and Raman Spectroscopy: These methods can identify the presence of hydroxyl (-OH) groups and distinguish them from Sn-O bonds, providing evidence for Sn(OH)₂.

-

-

Thermal Analysis:

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Heating the sample can reveal characteristic decomposition patterns. Amorphous Sn(OH)₂ is expected to lose water upon heating, eventually transforming into tin oxides. The temperature ranges and mass losses associated with these transformations can be indicative of the starting material.[6]

-

Q3: I am seeing a glass transition (Tg) in my DSC data. What does this signify for my amorphous Sn(OH)₂?

A3: The observation of a glass transition is a hallmark of an amorphous solid.[7][8] It represents the transition from a rigid, glassy state to a more rubbery, supercooled liquid state upon heating. The presence and temperature of the Tg can be influenced by factors such as the material's purity and water content.[7]

Troubleshooting:

-

Moisture Effects: Water can act as a plasticizer, lowering the Tg. Ensure your sample is appropriately dried or that the moisture content is known and controlled if you are trying to obtain a reproducible Tg.[7]

-

Interpreting Multiple Transitions: Amorphous materials can sometimes exhibit complex thermal behavior, including multiple transitions. Modulated DSC (MDSC®) can help to separate overlapping thermal events, making the glass transition easier to identify and interpret.[7]

Q4: My amorphous Sn(OH)₂ seems to be unstable and crystallizes over time or upon gentle heating. How can I characterize the amorphous phase before it transforms?

A4: The inherent thermodynamic instability of amorphous phases compared to their crystalline counterparts is a common challenge.[8]

Troubleshooting:

-

Cryogenic Measurements: Performing characterization at low temperatures (e.g., using a cryo-stage for XRD or microscopy) can help to preserve the amorphous state by reducing thermal energy that could drive crystallization.

-

In-situ Monitoring: Techniques like in-situ variable temperature XRD or DSC can be used to monitor the transformation from the amorphous to the crystalline phase. This provides information about the crystallization kinetics and the stability of the amorphous form.

-

Rapid Analysis: Prepare samples immediately before analysis to minimize the time for potential transformations at ambient conditions.

Quantitative Data Summary

The following table summarizes typical data ranges and observations from various characterization techniques for amorphous and related tin compounds.

| Technique | Parameter | Typical Observation for Amorphous Sn-based Materials | Significance |

| XRD | Peak Position | Broad halo, often centered around 20-35° 2θ.[1] | Indicates lack of long-range order. |

| Peak Width | Very broad (several degrees 2θ FWHM). | Confirms amorphous or highly disordered nature. | |

| DSC | Glass Transition (Tg) | A step-like change in the heat flow curve.[7][8] | Confirms the presence of a glassy amorphous phase.[9] |

| Crystallization (Tc) | Exothermic peak upon heating. | Indicates the temperature at which the amorphous material crystallizes. | |

| Melting Point (Tm) | Endothermic peak (observed after crystallization). | Melting point of the newly formed crystalline phase. | |

| TGA | Mass Loss | Stepwise mass loss corresponding to dehydration and decomposition.[6] | Helps to determine the water content and decomposition pathway. |

| XAS | Coordination Number | Can reveal under-coordination of Sn atoms compared to crystalline phases.[5] | Provides insight into the local atomic structure. |

| Bond Distances | Can show variations in Sn-O bond lengths. | Characterizes the short-range order. |

Key Experimental Protocols

1. X-Ray Diffraction (XRD) for Amorphous Materials

-

Objective: To confirm the amorphous nature of the sample.

-

Methodology:

-

Finely grind the Sn(OH)₂ powder to ensure a random orientation.

-

Mount the powder on a low-background sample holder (e.g., a zero-background silicon wafer).

-

Use a diffractometer with a monochromatic X-ray source (commonly Cu Kα).

-

Scan over a wide 2θ range (e.g., 2° to 80°) with a slow scan speed or long collection time per step to improve the signal-to-noise ratio.

-

Carefully subtract the background scattering from the sample holder and air.

-

Analyze the resulting pattern for the presence of a broad halo and the absence of sharp Bragg peaks.

-

2. Differential Scanning Calorimetry (DSC)

-

Objective: To identify the glass transition and crystallization temperatures.

-

Methodology:

-

Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan.[8]

-

Seal the pan (hermetically sealed pans are recommended if water loss is a concern).

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[8]

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermogram for a step-change in the baseline (Tg) and any exothermic peaks (crystallization).

-

3. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile.

-

Methodology:

-

Place a known mass of the sample into a TGA crucible.

-

Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

Continuously monitor the sample's mass as a function of temperature.

-

Analyze the resulting TGA curve for mass loss steps, which can be correlated to dehydration or decomposition events.

-

Visualizations

Caption: Workflow for the characterization of amorphous Sn(OH)₂.

Caption: Troubleshooting logic for ambiguous characterization data.

References

- 1. researchgate.net [researchgate.net]

- 2. icdd.com [icdd.com]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. bedzyk.mccormick.northwestern.edu [bedzyk.mccormick.northwestern.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tainstruments.com [tainstruments.com]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of amorphous solid dispersion properties using thermal analysis techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing pH for Tin(II) Dihydroxide Precipitation

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the precipitation of tin(II) dihydroxide, also known as stannous hydroxide (Sn(OH)₂).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for precipitating tin(II) dihydroxide?

A1: The optimal pH for the precipitation of tin(II) dihydroxide is in the slightly acidic to neutral range, approximately pH 2 to pH 11 . Within this range, Sn(OH)₂ is the stable solid phase. At a pH below 2, the precipitate will dissolve to form Sn²⁺ ions. Conversely, at a pH above 11, it will redissolve to form soluble hydroxo complexes such as [Sn(OH)₃]⁻.

Q2: Why is my tin(II) chloride solution cloudy before I even add a base?

A2: Aqueous solutions of tin(II) chloride are prone to hydrolysis, especially when diluted with neutral water.[1][2][3] This hydrolysis reaction forms insoluble tin(II) hydroxychloride (Sn(OH)Cl), which appears as a white precipitate or cloudiness.[2][3] To prevent this, tin(II) chloride solutions should be prepared using dilute hydrochloric acid to keep the solution acidic and shift the equilibrium away from the formation of the hydroxychloride salt.[1][2]

Q3: I added a strong base to my tin(II) salt solution, but the precipitate that formed redissolved. What happened?

A3: Tin(II) dihydroxide is amphoteric, meaning it dissolves in both strong acids and strong bases.[4][5] When you add an excess of a strong base, such as sodium hydroxide, the tin(II) dihydroxide precipitate initially formed will react to form soluble stannite salts, like sodium stannite (NaSn(OH)₃).[2][6] This causes the precipitate to redissolve.

Q4: Can I use ammonia to precipitate tin(II) dihydroxide?

A4: Yes, a base such as aqueous ammonia can be used to raise the pH and precipitate tin(II) dihydroxide. However, careful control of the amount added is necessary to avoid raising the pH too high and causing the precipitate to redissolve due to the formation of soluble complexes.

Q5: How does temperature affect the precipitation of tin(II) dihydroxide?

A5: While specific data on the effect of temperature on Sn(OH)₂ precipitation is limited, for metal hydroxide precipitations in general, temperature can influence crystal growth and solubility. For the related compound tin(IV) hydroxide, temperatures between 25°C and 40°C are considered optimal, as higher temperatures can lead to dehydration.[7] It is advisable to maintain a consistent and controlled temperature during your experiment for reproducible results.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| No precipitate forms after adding base. | 1. The initial tin(II) salt concentration is too low. 2. The final pH is too high (above 11), causing the formation of soluble stannite complexes.[2] 3. Complexing agents are present in the solution, preventing the formation of Sn(OH)₂. | 1. Increase the concentration of the tin(II) salt solution. 2. Carefully monitor the pH during base addition and maintain it within the optimal range (pH 2-11). If the pH is too high, it can be lowered by adding a dilute acid. 3. Identify and remove any complexing agents from the solution prior to precipitation. |

| The precipitate appears off-white or discolored. | 1. Oxidation of tin(II) to tin(IV) has occurred, leading to the co-precipitation of tin(IV) compounds.[8] 2. Impurities are present in the reagents or water. | 1. Use deaerated water and consider performing the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Use high-purity reagents and deionized water. |

| The yield of the precipitate is lower than expected. | 1. Incomplete precipitation due to suboptimal pH. 2. Partial redissolution of the precipitate due to excess base. 3. Loss of precipitate during washing or filtration steps. | 1. Ensure the final pH of the solution is within the optimal range for maximum insolubility. 2. Add the base slowly and with constant stirring to avoid localized areas of high pH. 3. Use appropriate filtration techniques (e.g., a fine filter paper or membrane) and careful washing to minimize product loss. |

| The precipitated particles are very fine and difficult to filter. | 1. Rapid addition of the precipitating agent. 2. Lack of an "aging" step. | 1. Add the base dropwise with vigorous stirring to promote the formation of larger, more easily filterable particles. 2. After precipitation, allow the suspension to "age" (stand for a period of time, e.g., several hours or overnight) to encourage particle growth. |

Quantitative Data Summary

The stability of tin species in an aqueous solution is highly dependent on the pH. The following table summarizes the dominant tin species at different pH ranges at 25°C, as inferred from Pourbaix diagrams. The optimal range for precipitation is where Sn(OH)₂(s) is the stable species.

| pH Range | Dominant Soluble Tin(II) Species | Stable Solid Phase |

| < 2 | Sn²⁺ | - |

| 2 - 11 | Sn²⁺ | Sn(OH)₂(s) |

| > 11 | [Sn(OH)₃]⁻ | - |

Note: This data is derived from thermodynamic equilibrium diagrams and provides a theoretical framework for optimizing precipitation.

Experimental Protocol: pH-Controlled Precipitation of Tin(II) Dihydroxide

This protocol describes a method for precipitating tin(II) dihydroxide from a tin(II) chloride solution by carefully adjusting the pH.

Materials:

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 1 M

-

Deionized water (deaerated)

-

pH meter or pH indicator strips

-

Magnetic stirrer and stir bar

-

Burette

-

Beakers

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

Procedure:

-

Preparation of Tin(II) Chloride Solution:

-

Dissolve a known quantity of tin(II) chloride dihydrate in a minimal amount of 1 M hydrochloric acid to prevent hydrolysis.

-

Dilute the solution to the desired concentration with deaerated deionized water. The final solution should be clear.

-

-

Precipitation:

-